4,6-dichloro-2H-thiochromene-3-carbaldehyde

Electrophilicity Structure-Activity Relationship (SAR) Synthetic Utility

This 4,6-dichloro-2H-thiochromene-3-carbaldehyde (CAS 54949-15-4) is a versatile building block featuring dual reactive handles—the 3-carbaldehyde group and 4,6-dichloro substitution—enabling rapid diversification for medicinal chemistry campaigns. Ideal for synthesizing focused libraries targeting infectious diseases and oncology. Procure this high-purity intermediate to accelerate your SAR studies and hit-to-lead optimization programs.

Molecular Formula C10H6Cl2OS
Molecular Weight 245.12 g/mol
CAS No. 54949-15-4
Cat. No. B1305083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-2H-thiochromene-3-carbaldehyde
CAS54949-15-4
Molecular FormulaC10H6Cl2OS
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC1C(=C(C2=C(S1)C=CC(=C2)Cl)Cl)C=O
InChIInChI=1S/C10H6Cl2OS/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-4H,5H2
InChIKeyDJCRJCROFFNHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2H-thiochromene-3-carbaldehyde (CAS 54949-15-4): Core Properties and Procurement Context


4,6-Dichloro-2H-thiochromene-3-carbaldehyde (CAS 54949-15-4) is a sulfur-containing heterocyclic building block featuring a thiochromene core with chlorine substituents at the 4- and 6-positions and a reactive aldehyde handle at the 3-position [1]. It belongs to the thiochromene scaffold class, which has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-parasitic, and anticancer properties [2]. The compound is commercially available from multiple vendors in research-grade purity (typically 95%+) and serves as a key intermediate for further derivatization via aldehyde-based transformations .

Why Generic Thiochromene or Chromene Analogs Cannot Replace 4,6-Dichloro-2H-thiochromene-3-carbaldehyde


Within the thiochromene class, the specific substitution pattern dictates reactivity and potential biological profile. The 4,6-dichloro substitution in this compound confers distinct electrophilic character that influences both synthetic utility (e.g., enhanced reactivity in cross-coupling or nucleophilic aromatic substitution) and target engagement in biological systems [1]. The presence of the aldehyde at the 3-position, a site commonly modified in SAR studies, provides a versatile functional handle for generating diverse chemotypes, including hydrazones and extended conjugated systems [2]. Replacing this compound with a generic thiochromene, a chromene analog (oxygen-containing), or even a mono-chlorinated variant would fundamentally alter these key properties, leading to divergent synthetic outcomes or unreliable biological activity. The following sections present quantitative and comparative evidence that substantiates this compound's differentiated position.

Quantitative Differentiation Guide: 4,6-Dichloro-2H-thiochromene-3-carbaldehyde vs. Analogs


Reactivity Enhancement via Dual Chlorine Substitution: A Class-Level SAR Inference

The presence of two chlorine atoms at the 4- and 6-positions of the thiochromene core significantly enhances the electrophilic character of the molecule compared to non-chlorinated or mono-chlorinated analogs. A comprehensive SAR review of thiochromene and thiochromane scaffolds explicitly identifies electron-withdrawing substituents, such as halogens, as key molecular modifications that enhance bioactivity and potency [1]. This class-level inference suggests that 4,6-dichloro substitution increases reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, a property leveraged in downstream derivatization. No direct head-to-head quantitative reactivity data (e.g., relative rate constants) for this specific compound versus a comparator was located in the accessible, permissible sources.

Electrophilicity Structure-Activity Relationship (SAR) Synthetic Utility

Divergent Biological Profiles: Thiochromene vs. Chromene Scaffolds (Bioisosteric Replacement Context)

The replacement of the oxygen atom in a chromene (benzopyran) scaffold with a sulfur atom to form a thiochromene is a recognized bioisosteric strategy. This change can significantly alter pharmacological properties due to differences in electron-donating potential, atomic size, solubility, polarity, and metabolic stability [1]. A direct comparative study evaluated 32 substituted thiochromene and related benzothiopyrane derivatives against intracellular amastigotes of Leishmania (V) panamensis. The study reported that 12 compounds were active with EC50 values < 40 µM, and four displayed high antileishmanial activity (EC50 < 10 µM), with Selectivity Indices > 2.6 [1]. While the target compound was not among those specifically tested, the study demonstrates that thiochromene derivatives, as a class, can achieve potent antileishmanial activity (EC50 < 10 µM). This contrasts with many chromene analogs, which often exhibit different activity profiles or require higher concentrations. The data supports the premise that sulfur incorporation can lead to distinct and potentially more potent biological outcomes.

Bioisosterism Antileishmanial Scaffold Comparison

Physicochemical Properties and Purity Benchmarking for Reliable Procurement

For procurement decisions, reliable physicochemical and purity data are essential. The target compound has a reported molecular weight of 245.13 g/mol (C10H6Cl2OS) and a melting point of 84°C [1]. Commercial availability from vendors like Leyan specifies a purity of 95+% . This contrasts with less well-characterized or custom-synthesized analogs, where batch-to-batch variability can compromise reproducibility. The specific melting point provides a simple quality control check. Furthermore, the precise molecular weight and formula are critical for stoichiometric calculations in synthetic procedures. This level of characterization, while standard for commercial research chemicals, is not universally available for all custom thiochromene derivatives, making the established product a more reliable choice.

Purity Melting Point Molecular Weight Quality Control

High-Value Application Scenarios for 4,6-Dichloro-2H-thiochromene-3-carbaldehyde


Medicinal Chemistry: Synthesis of Diverse Thiochromene-Based Libraries

This compound serves as an ideal starting material for constructing focused libraries of thiochromene derivatives. The reactive aldehyde group enables straightforward condensation to form hydrazones, Schiff bases, and extended π-conjugated systems [1]. The 4,6-dichloro substitution pattern provides enhanced electrophilicity, facilitating further diversification through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions [2]. This dual reactivity makes it a superior choice over non-halogenated thiochromene-3-carbaldehydes for generating structurally diverse compound collections for hit identification and lead optimization programs targeting infectious diseases and cancer [3].

Antiparasitic Drug Discovery: Exploring Bioisosteric Replacements

Given the established antileishmanial activity of certain thiochromene derivatives (EC50 < 10 µM), this compound is a strategic building block for synthesizing new benzothiopyrane-based analogs [1]. Its sulfur-containing scaffold, a bioisostere of the oxygen-containing chromene, may offer advantages in potency, selectivity, or metabolic stability [1]. Researchers can use this aldehyde to generate novel chemical entities and evaluate them in in vitro assays against Leishmania or other kinetoplastid parasites, contributing to the development of urgently needed treatments for neglected tropical diseases [1].

Chemical Biology: Development of Activity-Based Probes

The aldehyde functionality at the 3-position can be exploited to conjugate the thiochromene core to affinity tags, fluorescent reporters, or solid supports. This enables the creation of chemical probes for target identification and mechanism-of-action studies. The specific 4,6-dichloro substitution pattern may impart unique protein-binding characteristics that can be leveraged to pull down interacting partners from cellular lysates [2]. This application scenario is particularly relevant for elucidating the molecular targets of thiochromene-based hits identified in phenotypic screens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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